An In-depth Technical Guide to 5-FAM-Alkyne for Advanced Research Applications
An In-depth Technical Guide to 5-FAM-Alkyne for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-FAM-Alkyne is a fluorescent probe that is instrumental in the precise labeling and visualization of biomolecules within complex biological systems.[1] This molecule integrates the bright green fluorescence of 5-Carboxyfluorescein (5-FAM) with a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] Its high selectivity, reaction efficiency, and the stability of the resulting covalent bond make it an invaluable tool for a wide range of research applications, including fluorescence microscopy, flow cytometry, and the development of biosensors and diagnostic assays.[1][4] The bio-orthogonal nature of the click reaction allows for specific labeling in complex biological samples with minimal background interference.[4]
Physicochemical and Spectroscopic Properties
5-FAM-Alkyne is a yellow to orange solid powder, valued for its bright fluorescence and compatibility with standard fluorescein (FITC) filter sets.[1][5] Its properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties of 5-FAM-Alkyne
| Property | Value | References |
| Synonyms | 3',6'-Dihydroxy-3-oxo-N-(prop-2-yn-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide; 5-(and 6)-carboxyfluorescein, propargylamide | [1][4] |
| CAS Number | 510758-19-7 | [1][6][7][8] |
| Molecular Formula | C₂₄H₁₅NO₆ | [1][4][6][8] |
| Molecular Weight | ~413.38 g/mol | [4][7][8] |
| Appearance | Yellow to orange powder/solid | [1][7][8] |
| Purity | ≥ 90-97% (HPLC) | [1][4][6][8] |
| Solubility | DMSO, DMF, DCM, Alcohols, Aqueous buffers (pH > 8) | [2][6][7][8] |
| Storage Conditions | -20°C, protect from light | [2][6][7][8] |
Table 2: Spectroscopic Properties of 5-FAM-Alkyne
| Property | Value | References |
| Excitation Maximum (λex) | 490-495 nm | [2][5][6][7][8] |
| Emission Maximum (λem) | 513-519 nm | [5][6][7][8] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [6][7] |
Mechanism of Action: The Click Chemistry Reaction
5-FAM-Alkyne functions as a reporter molecule in click chemistry. The core of this application is the copper(I)-catalyzed reaction between the terminal alkyne group of 5-FAM-Alkyne and an azide group on a target biomolecule.[2] This reaction forms a stable, covalent triazole linkage.[2] The process is highly specific and bio-orthogonal, meaning it does not interfere with or participate in other biochemical reactions within a living system.[4][9] This allows for the precise attachment of the 5-FAM fluorophore to azide-modified proteins, nucleic acids, or other macromolecules.[1]
Figure 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. (Within 100 characters)
Research Applications
The versatility of 5-FAM-Alkyne makes it a valuable tool across various research disciplines:
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Fluorescent Labeling: It serves as a fluorescent probe for labeling and detecting biomolecules in biological imaging.[1] Its bright fluorescence enhances the detection of specific molecules in complex samples.[1]
-
Cell Biology: Researchers use 5-FAM-Alkyne to study cellular dynamics and interactions by labeling proteins and nucleic acids, which provides insights into cellular mechanisms and signaling pathways.[1] For example, it can be used in metabolic labeling to visualize glycoconjugates or fatty-acylated proteins.[2]
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Drug Development: In therapeutics, it plays a role in synthesizing novel therapeutic agents.[1] Its properties can be harnessed to improve drug efficacy and specificity, particularly in cancer research.[1]
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Diagnostics and Biosensors: 5-FAM-Alkyne is significant in the development of diagnostic assays and biosensors.[1] Its ability to selectively bind to target molecules makes it ideal for detecting diseases at an early stage.[1] It is also used as a sensitive fluorescent biosensor for alkaline phosphatase (ALP).[10]
Experimental Protocols
The following is a generalized protocol for the fluorescent labeling of azide-modified proteins in a cell lysate, followed by in-gel fluorescence detection. This protocol may require optimization for specific experimental conditions.
Materials:
-
Cell lysate containing azide-modified protein of interest
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5-FAM-Alkyne (stock solution in DMSO)
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Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))
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Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)) (Note: Some reagents like FastClick™ 5-FAM Alkyne already contain a copper-chelating ligand.[9])
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Methanol, Chloroform, and Water for protein precipitation
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SDS-PAGE sample buffer
Protocol:
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Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents. The final concentrations may need optimization, but a starting point is:
-
100 µM 5-FAM-Alkyne
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate (prepare fresh)
-
1 mM THPTA
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
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Protein Precipitation: To remove unreacted dye and other small molecules, precipitate the protein. A common method is methanol-chloroform precipitation.
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Wash the Protein Pellet: Wash the resulting protein pellet with methanol to remove residual reagents.
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Resuspend the Protein: Resuspend the protein pellet in SDS-PAGE sample buffer.
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SDS-PAGE Analysis: Run the protein sample on a polyacrylamide gel.
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Fluorescence Imaging: Visualize the fluorescently labeled protein directly in the gel using a fluorescence scanner with filters appropriate for 5-FAM (Excitation: ~488 nm, Emission: ~520 nm).
Figure 2. Experimental workflow for in-gel detection of labeled proteins. (Within 100 characters)
References
- 1. chemimpex.com [chemimpex.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. empbiotech.com [empbiotech.com]
- 6. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 8. 5-FAM-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
